3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190322-59-8) is a brominated heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol. It is commercially available in purities ≥97% and is stored at room temperature or 2–8°C . The compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its pyrrolopyridine core allows for diverse functionalization, making it a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCYLEYQRVGIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274414 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-59-8 | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[2,3-b]pyridine Synthesis and Functionalization
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine commonly begins with the formation of the pyrrolo[2,3-b]pyridine scaffold, often referred to as azaindole. This intermediate is then functionalized through selective bromination and amination steps.
Suzuki–Miyaura Cross-Coupling for Core Construction
A key method involves the Suzuki–Miyaura cross-coupling reaction, where a halogenated azaindole (e.g., 5-bromo-7-azaindole) is coupled with boronic acids under palladium catalysis. Typical conditions include the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst and potassium carbonate as base in a dioxane/water solvent mixture at 80 °C to reflux for 1 to 16 hours. This step yields arylated azaindole intermediates that serve as precursors for further functionalization.Selective Bromination at the 3-Position
Bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is achieved using bromine in chloroform or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or tetrahydrofuran (THF). The reaction is typically conducted at 0 °C to room temperature for 10 minutes to 16 hours, depending on the reagent and conditions. Triethylamine or other bases may be employed to facilitate the reaction.
Introduction of the Amino Group at the 4-Position
The amine group at the 4-position is introduced through nucleophilic substitution or amination reactions, often involving Buchwald–Hartwig amination protocols:
Buchwald–Hartwig Amination
This palladium-catalyzed coupling involves the reaction of a halogenated pyrrolo[2,3-b]pyridine intermediate with an amine source. The process requires careful protection of sensitive groups such as hydroxyl or pyrrole moieties to avoid side reactions. The amination step is followed by deprotection, which can be challenging due to side product formation, including tricyclic azaindole derivatives.Amination via Methanamine Introduction
Specific to this compound, the methanamine group can be introduced following bromination, either through nucleophilic substitution or reductive amination strategies. This step is sensitive to reaction conditions such as temperature, solvent, and pH, which influence yield and purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Suzuki–Miyaura Cross-Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, 1–16 h | Formation of arylated azaindole intermediate |
| 2 | Selective Bromination | Bromine or NBS, chloroform or DCM/THF, 0 °C to RT, 10 min to 16 h, base (e.g., triethylamine) | Bromination at 3-position of pyrrolo[2,3-b]pyridine ring |
| 3 | Amination (Buchwald–Hartwig) | Halogenated intermediate, secondary amine, Pd catalyst, base, inert atmosphere, protection/deprotection | Introduction of amino group at 4-position; deprotection may yield side products |
| 4 | Purification | Ion exchange resin treatment, solvent washes | Isolation of pure this compound |
Detailed Research Findings and Optimization Notes
Reaction Selectivity and Yield
The Suzuki–Miyaura coupling exhibits high chemoselectivity when performed on halogenated intermediates, allowing for precise functionalization at the desired positions. Bromination using NBS is favored for mild conditions and better control over mono-bromination.Protection Strategies
Protecting groups such as trimethylsilylethoxymethyl (SEM) are essential to mask reactive hydroxyl and pyrrole groups during amination. However, deprotection can lead to side reactions, including formation of tricyclic azaindole byproducts, necessitating careful control of deprotection conditions.Purification Techniques
Ion exchange resins (e.g., DOWEX 50WX2-400) are effective for isolating the amine-containing product by binding and subsequent release with ammonia/methanol solutions, improving purity and yield.
Comparative Analysis with Related Compounds
| Feature | This compound | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 7-Azaindole |
|---|---|---|---|
| Bromination Position | 3-position | 4-position | Different core structure |
| Amino Group Presence | Present at 4-position | Absent | Absent |
| Synthetic Complexity | Moderate to high (multi-step, protection needed) | Lower (fewer steps) | Varies |
| Common Synthetic Methods | Suzuki coupling, bromination, Buchwald–Hartwig amination | Suzuki coupling, bromination | Suzuki coupling, direct synthesis |
Chemical Reactions Analysis
3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organometallic reagents can yield various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research has indicated that 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine exhibits significant anticancer properties, particularly through its inhibition of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling is implicated in various tumors, making it a target for cancer therapy. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis.
Case Studies
- A study evaluated the effects of this compound on breast cancer cell lines (4T1) and reported a significant reduction in cell viability. The compound demonstrated IC50 values against FGFR isoforms (FGFR1–4) of 7 nM, 9 nM, 25 nM, and 712 nM respectively, indicating its potency as an FGFR inhibitor .
- In vitro assays revealed that treatment with this compound led to apoptosis through caspase activation and significantly inhibited migration and invasion of cancer cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory properties. The compound has shown efficacy in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
- One study demonstrated that this compound effectively reduced levels of inflammatory markers in vitro, suggesting potential therapeutic applications for inflammatory diseases . This dual functionality makes it a promising candidate for developing therapies targeting both cancer and inflammatory diseases.
Therapeutic Potential in SGK-1 Related Disorders
Another area of interest is the compound's potential application in conditions related to serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in various cellular processes including electrolyte balance and cell proliferation.
Mechanism of Action
The inhibition of SGK-1 activity by this compound may provide novel therapeutic avenues for managing chronic renal disease and cardiovascular issues linked to aldosterone-induced Na+ retention .
Data Summary
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | FGFR inhibition | IC50 values: FGFR1–4 = 7 nM, 9 nM, 25 nM, 712 nM |
| Anti-inflammatory | Inhibition of cytokines | Reduced inflammatory markers in vitro |
| SGK-1 Disorders | Inhibition of SGK-1 activity | Potential for treating renal disease |
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved in these effects include the FGFR signaling pathway, which plays a crucial role in cell growth and differentiation .
Comparison with Similar Compounds
Positional Isomers
- 6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1000340-72-6):
- Shares the same molecular formula (C₇H₆BrN₃ ) but differs in bromine substitution at position 6 instead of 3.
- Exhibits a lower melting point (storage at 2–8°C vs. room temperature for the 3-bromo isomer) .
- Positional isomerism may alter electronic properties, affecting binding affinity in biological targets.
Halogen-Substituted Analogs
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine Hydrochloride (CAS: Not provided): Replaces bromine with fluorine, reducing molecular weight (187.6 g/mol) and altering lipophilicity (logP: ~1.2 vs. ~2.5 for the bromo analog). Fluorine’s electronegativity enhances metabolic stability but may reduce steric bulk compared to bromine .
Extended Heterocyclic Systems
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Features a pyrimidine ring fused to pyrrole (vs. pyridine in the parent compound). Synthesized via NBS/DMSO bromination with 67% yield. NMR data (δ 8.25 ppm for aromatic protons) confirms regioselectivity .
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide (CAS: 223376-47-4):
Multi-Substituted Derivatives
- 3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 920962-56-7):
Data Table: Key Properties of Selected Analogs
Biological Activity
3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in cancer therapy and inflammation modulation. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thus blocking phosphorylation processes that are crucial for cell signaling involved in proliferation and survival.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- Breast Cancer : Significant reduction in cell viability and induction of apoptosis via caspase activation were observed in studies involving breast cancer cell lines.
- Ovarian Cancer : Similar effects were noted, suggesting a broad-spectrum anticancer potential.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound also displays anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This dual functionality positions it as a promising candidate for developing therapies targeting both cancer and inflammatory diseases.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Efficacy | Treatment with this compound led to significant apoptosis in breast cancer cells. |
| Anti-inflammatory | The compound effectively reduced levels of inflammatory markers in vitro, indicating therapeutic potential for inflammatory diseases. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research suggests that modifications at specific positions on the pyrrolopyridine scaffold can enhance its potency and selectivity against targeted biological pathways .
Future Directions
Given its promising biological activities, future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Combination Therapies : Investigating potential synergistic effects when used alongside existing cancer therapies.
- Further SAR Studies : To optimize the compound's structure for enhanced potency and selectivity against specific targets.
Q & A
Q. Tables for Reference
Table 1. Key Synthetic Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| 5-Bromo isomer | Regioselectivity failure | Use NBS/Fe(acac) at −10°C |
| Dehalogenated pyrrolopyridine | Radical overreaction | Limit reaction time to 2 hrs |
| Tosyl-adduct impurities | Incomplete sulfonylation | Purify via flash chromatography |
Table 2. Comparison of Computational Tools for SAR Analysis
| Tool/Method | Application | Reference Study |
|---|---|---|
| AutoDock Vina | Docking to JAK2 | |
| GROMACS | MD simulations | |
| MM-PBSA | Binding energy quantification |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
